Bicyclo[3.3.1]nonane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2,7-dione is a bicyclic compound characterized by a unique structure that includes two ketone groups positioned at the 2 and 7 locations on the nonane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-2,7-dione can be synthesized through several methods. One common approach involves the oxidation of bicyclo[3.3.1]nonane derivatives. For instance, the oxidation of bicyclo[3.3.1]nonane-2,6-dione using reagents such as N-chlorosuccinimide (NCS) can yield this compound . Another method involves the aldol condensation of cyclohex-2-en-1-ones followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust and scalable reagents. The use of catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.3.1]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as N-chlorosuccinimide (NCS) and potassium permanganate are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often employed.
Major Products:
Oxidation: Products include higher oxidized derivatives.
Reduction: Products include bicyclo[3.3.1]nonane-2,7-diol.
Substitution: Products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nonane-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]nonane-2,7-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing biological pathways and molecular interactions. The compound’s rigid bicyclic structure also contributes to its unique reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[3.3.1]nonane-3,7-dione
- Bicyclo[3.3.1]nonane-2,4-dione
Uniqueness: Bicyclo[3.3.1]nonane-2,7-dione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and potential applications, differentiating it from other bicyclo[3.3.1]nonane derivatives .
Eigenschaften
CAS-Nummer |
199668-91-2 |
---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-4-6-1-2-9(11)7(3-6)5-8/h6-7H,1-5H2 |
InChI-Schlüssel |
GZPVOPZRVWTQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2CC1CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.